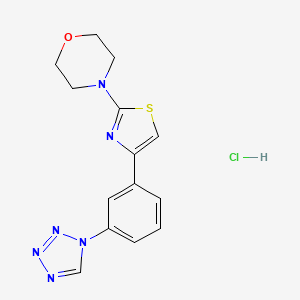
4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of tetrazole, a class of heterocyclic compounds that contain a 5-membered ring of four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of medicinal activity and potential role in biosciences .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure and the conditions under which it’s studied. Tetrazoles are generally stable and exhibit a broad range of chemical and biological properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural elucidation of compounds related to "4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride" involve complex chemical reactions, including the refluxing of specific precursor molecules and the characterization through NMR, IR, and Mass spectral studies. For instance, the synthesis of related morpholine derivatives has been achieved by reacting specific thiol compounds with morpholine hydrochloride, followed by crystallization and structural confirmation via single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Biological Activity and Applications
Several studies have highlighted the antimicrobial and antifungal effects of morpholine derivatives, indicating their potential as antimicrobial agents. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal activity against various strains of microorganisms, making them promising candidates for the development of new antimicrobial substances (H. Yeromina et al., 2019). Additionally, morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, indicating their utility in inhibiting tumor growth in xenograft models (R. Alexander et al., 2008).
Chemical Properties and Interactions
The chemical properties and interactions of morpholine derivatives have been extensively studied, including their reactivity, complexation with metals, and potential as ligands in the formation of coordination compounds. For example, reactions involving morpholine derivatives and specific metal ions result in the formation of complexes that have been structurally characterized, revealing insights into the bonding and electronic properties of these compounds (A. Singh et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS.ClH/c1-2-11(8-12(3-1)20-10-15-17-18-20)13-9-22-14(16-13)19-4-6-21-7-5-19;/h1-3,8-10H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVYNFANXHXDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


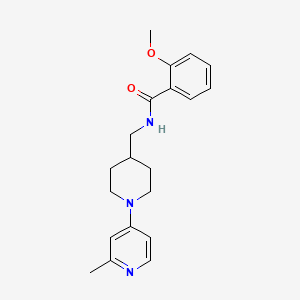
![4-[[2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2721627.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide](/img/structure/B2721629.png)
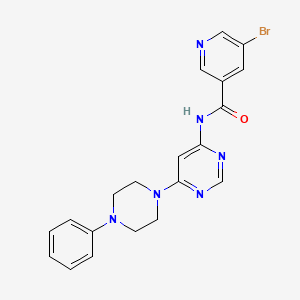
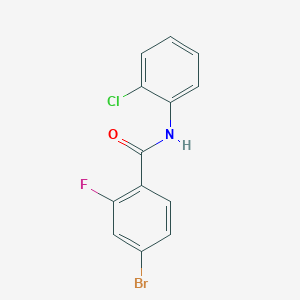
![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(3-methoxyphenyl)acetamide](/img/structure/B2721633.png)
![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2721635.png)
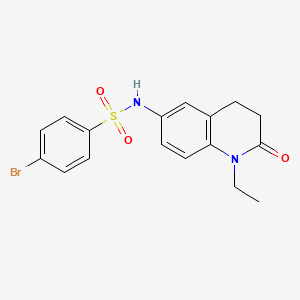
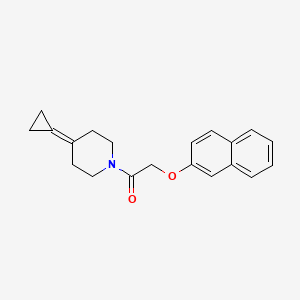

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2721644.png)
![4-(5-(Tert-butyl)-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2721645.png)